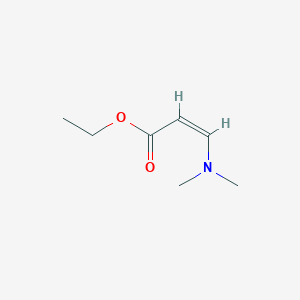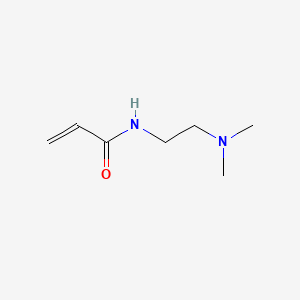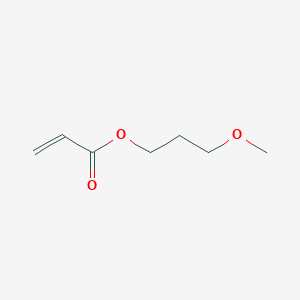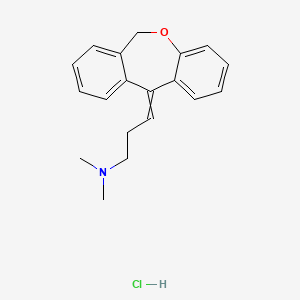
Doxepin Hydrochloride
Overview
Description
Cidoxepin hydrochloride, also known as (Z)-doxepin hydrochloride, is a tricyclic antidepressant. It is the cis or (Z) stereoisomer of doxepin, which is a mixture of (E) and (Z) isomers used commercially. Cithis compound was developed in the 1960s but was never marketed. It acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for the treatment of chronic urticaria .
Scientific Research Applications
Cidoxepin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of tricyclic antidepressants.
Biology: It is used in studies investigating the effects of serotonin-norepinephrine reuptake inhibitors on biological systems.
Medicine: It is being developed as an antihistamine for the treatment of chronic urticaria and has been investigated for the treatment of allergic rhinitis, atopic dermatitis, and contact dermatitis.
Mechanism of Action
Safety and Hazards
Future Directions
Doxepin Hydrochloride has been approved for use in various therapeutic areas including immune system diseases, nervous system diseases, congenital disorders, skin and musculoskeletal diseases, and other diseases . It has shown efficacy in treating sleep initiation and maintenance disorders, dermatitis, pruritus, anxiety, and depressive disorder . Future research may explore its potential in treating other conditions.
Biochemical Analysis
Biochemical Properties
Doxepin Hydrochloride interacts with various enzymes, proteins, and other biomolecules. The major route of metabolism of both isomers of this compound is demethylation to the active metabolite desmethyldoxepin . This is carried out by the cytochrome P450 2C19 (CYP2C19) with a possible minor involvement of CYP1A2, CYP3A4 or CYP2C9 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by restoring the balance of certain natural substances in the brain . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is not definitely known . It is not a central nervous system stimulant nor a monoamine oxidase inhibitor . The current hypothesis is that the clinical effects are due, at least in part, to influences on the adrenergic activity at the synapses so that deactivation of norepinephrine by reuptake into the nerve terminals is prevented .
Temporal Effects in Laboratory Settings
In a 35-day sleep laboratory trial in adults with chronic primary insomnia, nightly administration of this compound resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .
Dosage Effects in Animal Models
In animal models, the dosage of this compound varies. For dogs, the dosage is 3–5 mg/kg p.o. q8–12h, with a maximum dose of 150 mg q12h. For cats, the dosage is 0.5–1.0 mg/kg p.o. q12–24h .
Metabolic Pathways
This compound is involved in several metabolic pathways. The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . This is carried out by the cytochrome P450 2C19 (CYP2C19) with a possible minor involvement of CYP1A2, CYP3A4 or CYP2C9 .
Transport and Distribution
It is known that this compound is lipophilic and can pass easily through the blood-brain-barrier .
Subcellular Localization
Given its lipophilic nature and its ability to pass through the blood-brain-barrier, it is likely that this compound can reach various compartments within the cell .
Preparation Methods
The synthesis of cidoxepin hydrochloride involves the following steps:
Formation of the dibenzoxepin ring: The initial step involves the formation of the dibenzoxepin ring system.
Introduction of the dimethylamino group:
Formation of the (Z)-isomer: The final step involves the formation of the (Z)-isomer of doxepin.
Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) to separate the (Z)-isomer from the (E)-isomer .
Chemical Reactions Analysis
Cidoxepin hydrochloride undergoes several types of chemical reactions:
Oxidation: It can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the dimethylamino group or the aromatic ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic conditions, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs .
Comparison with Similar Compounds
Cidoxepin hydrochloride is similar to other tricyclic antidepressants such as:
Doxepin: A mixture of (E) and (Z) isomers, used commercially as an antidepressant and antihistamine.
Amitriptyline: Another tricyclic antidepressant, used for the treatment of depression and anxiety.
Clomipramine: Used for the treatment of obsessive-compulsive disorder.
Imipramine: Used for the treatment of depression and enuresis.
Cithis compound is unique in that it is the (Z)-isomer of doxepin and has been found to have more antidepressant activity than the (E)-isomer .
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-CULRIWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25127-31-5, 1229-29-4 | |
| Record name | Cidoxepin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxepin Hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIDOXEPIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


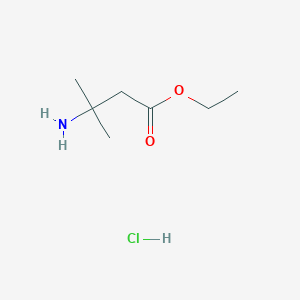


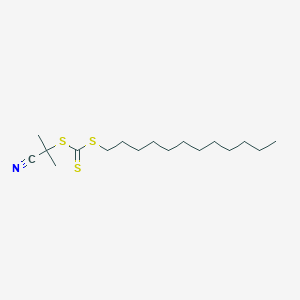


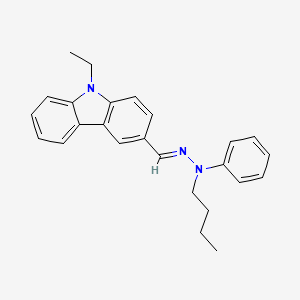

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

